2-bromo-3-chloro-4-fluoro-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-4-fluoro-1-methylbenzene is an aromatic compound with the molecular formula C7H5BrClF It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-chloro-4-fluoro-1-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of 1-methylbenzene (toluene) through electrophilic aromatic substitution. The process may involve:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to introduce the bromine atom.
Chlorination: Using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom.
Fluorination: This step can be more challenging due to the reactivity of fluorine. It may involve the use of a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process must be carefully controlled to ensure the correct substitution pattern and to minimize the formation of by-products. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: It can undergo coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alkylbenzenes.
Scientific Research Applications
2-Bromo-3-chloro-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-3-chloro-4-fluoro-1-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The halogen atoms influence the reactivity and orientation of further substitutions on the benzene ring. The presence of multiple halogens can also affect the compound’s electronic properties, making it a useful building block in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Another halogenated benzene derivative with a different substitution pattern.
2-Chloro-4-fluoro-1-methylbenzene: Lacks the bromine atom but has similar reactivity.
3-Bromo-4-chloro-1-fluorobenzene: Similar structure but different positioning of halogens.
Uniqueness
2-Bromo-3-chloro-4-fluoro-1-methylbenzene is unique due to its specific substitution pattern, which can lead to distinct reactivity and applications compared to other halogenated benzenes. The combination of bromine, chlorine, and fluorine atoms provides a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
1783823-53-9 |
---|---|
Molecular Formula |
C7H5BrClF |
Molecular Weight |
223.5 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.